![molecular formula C18H19NO2 B2477608 2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone CAS No. 477333-95-2](/img/structure/B2477608.png)
2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Marine-Derived Fungal Compounds
One study focuses on the isolation of new naphthalenones from the marine-derived fungus Leptosphaerulina chartarum 3608. Among the compounds isolated, a derivative exhibited moderate anti-inflammatory activity by inhibiting nitric oxide production in stimulated cells, indicating potential therapeutic applications in inflammation-related conditions (Zhang et al., 2018).
Photoreaction Enhancement
Research on the photo-Claisen-type rearrangement of aryl naphthylmethyl ethers reveals that using a microreactor/flow system can dramatically enhance reaction efficiency and product selectivity. This finding has implications for improving synthetic methodologies in chemical research (Maeda et al., 2012).
Stereospecific Conversion
Another study demonstrates the highly stereospecific conversion of C-centrochirality in a dihydro-2H-1,1′-binaphthalenol into axial chirality of a dihydro-1,1′-binaphthalene. This process provides a potential method for accessing nonracemic 1,1′-binaphthalenes, showcasing a valuable technique for the synthesis of chiral compounds (Hattori et al., 2001).
Base-Catalyzed Synthesis
A base-catalyzed synthesis approach has been outlined for creating highly functionalized 8-aryl-3,4-dihydro-2(1H)-naphthalenones from 2H-pyran-2-ones. This synthesis pathway offers a general and efficient method for the production of these compounds, which could have various applications in material science and pharmaceutical research (Ram et al., 2002).
Cytotoxic and Anticancer Activities
Research has identified new naphthalenone compounds from Juglans mandshurica with significant anticancer activities, highlighting the potential of these compounds in developing new cancer therapies (Guo et al., 2015). Additionally, two new naphthalenones isolated from Diospyros undulata stem bark exhibited strong cytotoxicity against cancer cell lines, further underscoring the potential medicinal applications of naphthalenone derivatives (Suchaichit et al., 2018).
Propiedades
IUPAC Name |
2-[(4-methoxyanilino)methyl]-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-16-10-8-15(9-11-16)19-12-14-7-6-13-4-2-3-5-17(13)18(14)20/h2-5,8-11,14,19H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJNAJKCJVYRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Cyclopropyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2477525.png)
![N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2477526.png)
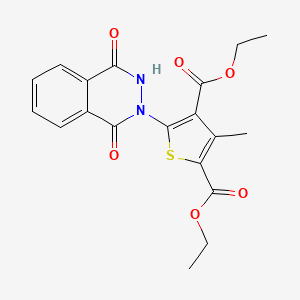
![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)
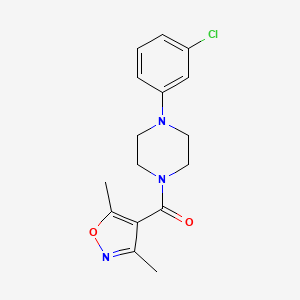
![1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride](/img/structure/B2477533.png)
![1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2477537.png)
![Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477538.png)
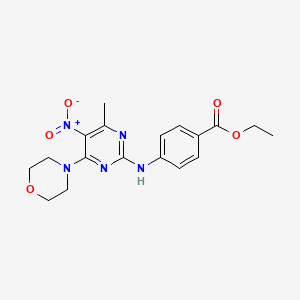
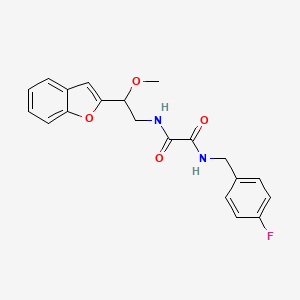
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/no-structure.png)

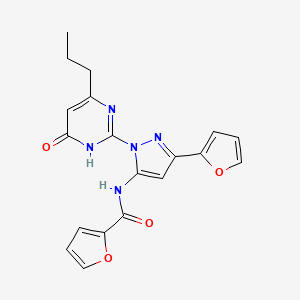
![3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2477548.png)
